molecular formula C12H17FN2O B8704441 [4-(3-Fluorobenzyl)morpholin-2-yl]methylamine

[4-(3-Fluorobenzyl)morpholin-2-yl]methylamine

Cat. No. B8704441
M. Wt: 224.27 g/mol
InChI Key: SVERLESGKVURQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(3-Fluorobenzyl)morpholin-2-yl]methylamine is a useful research compound. Its molecular formula is C12H17FN2O and its molecular weight is 224.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality [4-(3-Fluorobenzyl)morpholin-2-yl]methylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(3-Fluorobenzyl)morpholin-2-yl]methylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H17FN2O

Molecular Weight

224.27 g/mol

IUPAC Name

[4-[(3-fluorophenyl)methyl]morpholin-2-yl]methanamine

InChI

InChI=1S/C12H17FN2O/c13-11-3-1-2-10(6-11)8-15-4-5-16-12(7-14)9-15/h1-3,6,12H,4-5,7-9,14H2

InChI Key

SVERLESGKVURQX-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1CC2=CC(=CC=C2)F)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of Intermediate 19 (0.300 g) and N,N-diisopropylethylamine (0.372 ml) in N,N-dimethylformamide (5 ml) was treated with 3-fluorobenzyl bromide (0.295 g). The solution was stirred at 20° C. under nitrogen for 24 h. The mixture was partitioned between dichloromethane (10 ml) and saturated aqueous potassium carbonate (10 ml). The phases were separated and the organic phase applied to an ion exchange cartridge (10 g Isolute SCX, prewashed with methanol). The SCX cartridge was eluted with methanol (40 ml) followed by 10% 0.880 ammonia in methanol (40 ml) and the appropriate fractions were concentrated in vacuo. The residue was dissolved in methanol (2 ml) and treated with aqueous 2N sodium hydroxide (2 ml). The solution was stirred at 20° C. for 24 h. The mixture was partitioned between dichloromethane (15 ml) and water (20 ml). The aqueous extract was washed with dichloromethane (15 ml) and the combined organic extracts concentrated to give the title compound as a colourless gum (0.150 g).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.372 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.295 g
Type
reactant
Reaction Step Two

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